REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][C:15]=1[N+:16]([O-])=O)[C:9]([O:11][CH3:12])=[O:10])[CH2:2][CH2:3][CH3:4]>CO.[Pd]>[NH2:16][C:15]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[NH:5][CH2:1][CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
110 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)NCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 940 mg | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |